molecular formula C20H24F2N2O4S B2656155 1-(3,5-difluorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide CAS No. 1396847-12-3

1-(3,5-difluorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide

Cat. No. B2656155
CAS RN: 1396847-12-3
M. Wt: 426.48
InChI Key: LAQKTUCPVRZUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized via Claisen-Schmidt condensation under basic conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been identified using several spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR, DEPT 90, DEPT 135, COSY, HMBC, and HMQC .

Scientific Research Applications

Chemoselective N-Acylation

A variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, have been developed to serve as N-acylation reagents with good chemoselectivity. These compounds, similar in structure to the specified compound, highlight the importance of systematic research on structure-reactivity relationships for developing chemoselective acylation reagents (K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000).

Proton-donating Ability and Molecular Conformers

Research on trifluoro-N-(2-phenylacetyl)methanesulfonamide, a compound with structural similarities, provided insights into its proton-donating ability and the existence of two conformers in inert media. Such studies are crucial for understanding the molecular properties and reactivity of sulfonamide-based compounds (L. Oznobikhina, N. Chipanina, L. L. Tolstikova, A. V. Bel’skikh, V. A. Kukhareva, B. Shainyan, 2009).

Self-Assemblies from Sulfonate-Phosphonate Ligands

The creation of three-dimensional self-assemblies using diethyltin(methoxy)methanesulfonate and t-butylphosphonic acid demonstrates the potential of sulfonamide compounds in constructing supramolecular assemblies. This area of research opens up new possibilities for the application of such compounds in materials science and nanostructure fabrication (R. Shankar, Archana Jain, G. Kociok‐Köhn, K. Molloy, 2011).

Asymmetric Hydrogenation Catalysis

Cp*Ir(OTf)(MsDPEN) complex, utilizing N-(methanesulfonyl)-1,2-diphenylethylenediamine as a ligand, catalyzes the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, showcasing the applicability of sulfonamide derivatives in enantioselective synthesis. This highlights the role of sulfonamide-based catalysts in achieving high enantioselectivity in chemical reactions (T. Ohkuma, Noriyuki Utsumi, Masahito Watanabe, K. Tsutsumi, N. Arai, K. Murata, 2007).

properties

IUPAC Name

1-(3,5-difluorophenyl)-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O4S/c1-27-19-4-2-3-16(11-19)20(24-5-7-28-8-6-24)13-23-29(25,26)14-15-9-17(21)12-18(22)10-15/h2-4,9-12,20,23H,5-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQKTUCPVRZUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNS(=O)(=O)CC2=CC(=CC(=C2)F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-difluorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.